molecular formula C11H8N2O B1440380 2-(Pyridin-4-yl)nicotinaldehyde CAS No. 1214326-12-1

2-(Pyridin-4-yl)nicotinaldehyde

Cat. No.: B1440380
CAS No.: 1214326-12-1
M. Wt: 184.19 g/mol
InChI Key: ZPAUXNZCKNOCIS-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)nicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with an aldehyde group at the 2-position and another pyridine ring at the 4-position.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .

Mode of Action

It is known that similar compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests that 2-(Pyridin-4-yl)nicotinaldehyde might interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Given its potential α-glucosidase inhibitory activity, it may impact carbohydrate metabolism pathways .

Result of Action

Similar compounds have demonstrated anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . These activities suggest that this compound could potentially have similar effects.

Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-yl)nicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which is involved in glycolysis . This inhibition reduces glycolytic flux and suppresses glucose uptake, making it a potential candidate for cancer treatment due to its cytostatic effects on transformed cells .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) by reducing glycolytic flux . This compound also impacts the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of PFKFB3, inhibiting its activity and reducing the production of fructose-2,6-bisphosphate . This inhibition leads to a decrease in glycolytic flux and glucose uptake, which in turn affects cellular energy production and proliferation. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Its degradation products and long-term effects on cellular function are still under investigation. In vitro studies have shown that the compound maintains its inhibitory effects on PFKFB3 over extended periods, suggesting its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits cytostatic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycolysis. It interacts with enzymes such as PFKFB3, affecting the levels of metabolites like fructose-2,6-bisphosphate This interaction alters the metabolic flux, leading to changes in cellular energy production and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of nicotinaldehyde with pyridine derivatives under specific conditions. For example, nicotinaldehyde can react with aminocrotonoates in the presence of p-toluenesulfonic acid at room temperature to yield the desired product . Another method involves the use of 2-chloronicotinaldehydes, which can be prepared by the condensation of 4-chloro-2H-chromene-3-carbaldehyde with ethyl-3-aminocrotonate in methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)nicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde group and the pyridine rings, which provide reactive sites for different reagents.

Common Reagents and Conditions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of various functional materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde (2-formylpyridine): Similar structure but with the aldehyde group at the 2-position of the pyridine ring.

    Nicotinaldehyde (3-formylpyridine): Similar structure but with the aldehyde group at the 3-position of the pyridine ring.

    Isonicotinaldehyde (4-formylpyridine): Similar structure but with the aldehyde group at the 4-position of the pyridine ring.

Uniqueness

2-(Pyridin-4-yl)nicotinaldehyde is unique due to the presence of two pyridine rings and an aldehyde group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-pyridin-4-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-10-2-1-5-13-11(10)9-3-6-12-7-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAUXNZCKNOCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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